Oroidin

Catalog No.
S622732
CAS No.
34649-22-4
M.F
C11H11Br2N5O
M. Wt
389.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oroidin

CAS Number

34649-22-4

Product Name

Oroidin

IUPAC Name

N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4,5-dibromo-1H-pyrrole-2-carboxamide

Molecular Formula

C11H11Br2N5O

Molecular Weight

389.05 g/mol

InChI

InChI=1S/C11H11Br2N5O/c12-7-4-8(18-9(7)13)10(19)15-3-1-2-6-5-16-11(14)17-6/h1-2,4-5,18H,3H2,(H,15,19)(H3,14,16,17)/b2-1+

InChI Key

QKJAXHBFQSBDAR-OWOJBTEDSA-N

SMILES

C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N

Synonyms

7-(15)N-oroidin, oroidin

Canonical SMILES

C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N

Isomeric SMILES

C1=C(NC(=C1Br)Br)C(=O)NC/C=C/C2=CN=C(N2)N

Description

Oroidine is a member of pyrroles and a secondary carboxamide. It has a role as a metabolite.
Oroidin is a natural product found in Agelas clathrodes, Stylissa massa, and other organisms with data available.

Oroidin is a bromopyrrole alkaloid first isolated from marine sponges of the genus Agelas in 1971. It belongs to the structural class of pyrrole-2-aminoimidazole and is characterized by its unique chemical structure, which includes a bromine atom and a pyrrole ring. Oroidin has been found in various sponge species, including Hymeniacidon, Cymbaxinella, and Axinella . Its relatively simple structure compared to other complex alkaloids makes it an attractive candidate for chemical optimization and derivative synthesis .

, notably Diels-Alder reactions with electron-poor dienophiles, which can lead to the formation of more complex structures . Additionally, its brominated nature allows for various substitution reactions, making it versatile in synthetic organic chemistry. Research has shown that oroidin can undergo transformations involving Pd-catalyzed cross-coupling reactions and can be synthesized through various methodologies including olefination and cyclization .

Oroidin exhibits a wide range of biological activities, making it a potential candidate for drug development:

  • Anticancer Activity: Oroidin analogues have shown significant cytotoxicity against cancer cells, particularly colon cancer cells. Some derivatives are noted for their ability to inhibit multidrug resistance mechanisms in cancer therapy, enhancing the effectiveness of conventional treatments .
  • Antiparasitic Properties: The compound demonstrates moderate activity against several protozoan parasites, including Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum, indicating its potential as a treatment for diseases like African sleeping sickness and malaria .
  • Antibiofilm Activity: Oroidin has been recognized for its ability to inhibit bacterial biofilm formation, which is crucial in treating chronic infections resistant to standard antibiotics .

Various synthesis methods have been developed to produce oroidin and its derivatives:

  • Total Synthesis: Multiple research groups have reported total synthesis routes involving:
    • Pd-catalyzed C-C bond formation.
    • Olefination reactions.
    • Utilization of naturally occurring substrates like urocanic acid and ornithine .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields, allowing for efficient production of oroidin derivatives .
  • Dimerization Approaches: Dimerization of oroidin leads to polycyclic derivatives with enhanced biological activities .

Oroidin's diverse biological activities suggest several applications:

  • Pharmaceutical Development: Due to its anticancer and antiparasitic properties, oroidin is being investigated as a lead compound for new therapeutic agents.
  • Chemical Defense in Marine Biology: Oroidin serves as a chemical defense mechanism for marine sponges against predation and disease, contributing to ecological stability in marine environments .

Studies on oroidin's interactions reveal its complex role in biological systems:

  • Multidrug Resistance Mechanisms: Oroidin has been shown to interfere with the activity of multidrug resistance enzymes, potentially reversing resistance in cancer cells .
  • Ecological Interactions: Research indicates that oroidin influences bacterioplankton communities, affecting microbial dynamics in marine ecosystems .

Oroidin shares structural similarities with other bromopyrrole alkaloids. Here are some notable compounds:

Compound NameStructure TypeBiological ActivityUnique Features
ClathrodinBromopyrroleAnticancerExhibits unique dimerization properties
HymenidinBromopyrroleAntibacterialKnown for specific interactions with bacterial membranes
AgeliferinBromopyrroleAnticancerNotable for its complex synthetic pathways
Nagelamide APolycyclic alkaloidAntiparasiticContains additional cyclic structures

Oroidin's uniqueness lies in its simpler structure compared to these analogues, allowing for easier modification and optimization while maintaining significant biological activity .

Oroidin was first isolated in 1971 from the marine sponge Agelas oroides . Initial structural misassignments were corrected in 1973, revealing its linear architecture comprising a bromopyrrole carboxamide linked to a 2-aminoimidazole moiety via a propenyl chain . This revision was later confirmed through total synthesis in 1986, solidifying its place in marine natural product chemistry . Early studies highlighted its role as a chemical defense agent in sponges, deterring predators such as reef fish and inhibiting bacterial biofilm formation .

Taxonomic Distribution in Marine Sponges

Oroidin serves as a chemotaxonomic marker for sponges within the order Agelasida and family Axinellidae. Its occurrence spans multiple genera, as detailed below:

Sponge GenusFamilyNotable SpeciesGeographic Distribution
AgelasAgelasidaeA. oroides, A. sceptrumMediterranean, Caribbean
AxinellaAxinellidaeA. verrucosaIndo-Pacific, Red Sea
HymeniacidonHalichondriidaeH. aldisTemperate coastal waters
CymbaxinellaAxinellidaeC. damicornisTropical reefs

This broad taxonomic distribution underscores Oroidin’s ecological significance, with concentrations varying by species and habitat . For example, Agelas sponges consistently produce Oroidin as a major metabolite, while Axinella species often co-occur with cyclic derivatives like sceptrin and ageliferin .

Structural Classification Within Pyrrole-Imidazole Alkaloids (PIAs)

Oroidin belongs to the pyrrole-2-aminoimidazole (P-2-AI) subclass of PIAs, characterized by a bromopyrrole unit connected to an aminoimidazole through a three-carbon chain. Key structural features include:

  • Molecular Formula: C₁₁H₁₁Br₂N₅O
  • Functional Groups: 4,5-Dibromopyrrole-2-carboxamide, 2-aminoimidazole, and trans-propenyl linker .
  • Biosynthetic Role: Serves as a precursor to dimeric PIAs (e.g., sceptrin, ageliferin) via enzyme-mediated [2+2] cycloadditions or oxidative couplings .

A simplified structural representation is provided below:

$$
\text{Oroidin} = \underbrace{\text{4,5-Dibromopyrrole-2-carboxamide}}{\text{Pyrrole Unit}} - \text{CH}2\text{CH}=\text{CH} - \underbrace{\text{2-Aminoimidazole}}_{\text{Imidazole Unit}}
$$

Table 1: Key Molecular Data for Oroidin

PropertyValue
Molecular Weight389.05 g/mol
Bromine Content41.0% (w/w)
Key Spectral Signatures¹H NMR: δ 6.88 (pyrrole-H), δ 6.13 (trans-propenyl-H)

Oroidin’s structural simplicity contrasts with the complexity of its dimeric derivatives, which exhibit macrocyclic or polycyclic frameworks . For instance, sceptrin arises from a head-to-head [2+2] photocycloaddition of two Oroidin molecules, while ageliferin forms through oxidative dimerization . These transformations highlight Oroidin’s versatility as a biosynthetic building block.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

388.93099 g/mol

Monoisotopic Mass

386.93304 g/mol

Heavy Atom Count

19

UNII

PF75E92XKM

Wikipedia

Oroidin

Dates

Modify: 2024-02-18

Explore Compound Types